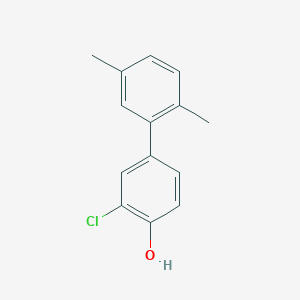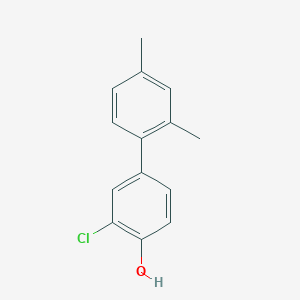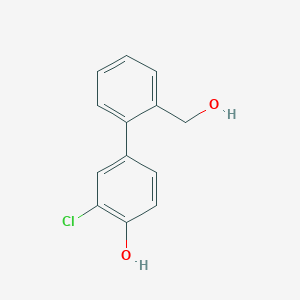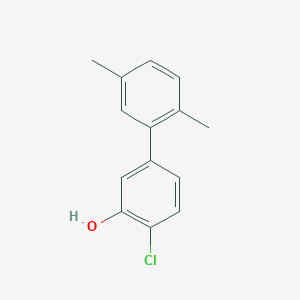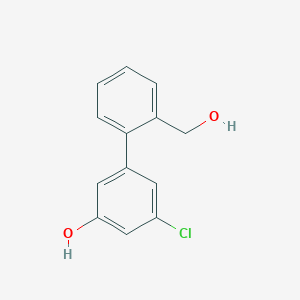
2-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in ethanol, acetone, and ether. It has a melting point of 91-93°C, and a boiling point of 162-164°C. This compound is used in a variety of applications, including synthesis, analytical chemistry, and biochemistry.
Mécanisme D'action
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) acts as an electrophile in substitution reactions. It is a strong nucleophile and is capable of forming covalent bonds with other molecules. The compound is also capable of forming hydrogen bonds with other molecules, which enables it to act as an acid or base in certain reactions.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the activity of certain hormones, such as cortisol. Additionally, it has been shown to have an effect on the central nervous system, as well as the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a low toxicity. However, it is not suitable for use in certain applications, such as in the synthesis of pharmaceuticals, due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(2,4-dimethylphenyl)phenol (95%). These include the development of new synthesis methods, the use of the compound in the synthesis of new pharmaceuticals and agrochemicals, and the use of the compound as a catalyst in the production of polymers and other materials. Additionally, it may be possible to use the compound in the development of new analytical techniques, such as for the determination of trace metals, and in the development of new biochemistry techniques, such as for the detection of enzymes and other proteins.
Méthodes De Synthèse
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with chlorine in the presence of a base, such as potassium hydroxide. This results in the formation of 2-chloro-5-(2,4-dimethylphenyl)phenol. The second step involves the purification of the product using crystallization.
Applications De Recherche Scientifique
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and other materials. Additionally, it is used in analytical chemistry as a reagent for the determination of trace metals, and in biochemistry as a reagent for the detection of enzymes and other proteins.
Propriétés
IUPAC Name |
2-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTCQUPIIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685869 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-41-8 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


